CCT244747, also known as 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. It belongs to the class of small molecule inhibitors and was discovered through a structure-based design approach []. CCT244747 has shown promising results in preclinical studies as a potential anti-tumor agent, both as a single agent and in combination with genotoxic chemotherapies [, , ].
CCT244747 was initially developed through a collaborative effort between the pharmaceutical industry and academic institutions focusing on cancer therapeutics. It falls under the classification of small molecule inhibitors specifically targeting kinases involved in the DNA damage response, particularly CHK1, which plays a crucial role in maintaining genomic stability during cell division.
The synthesis of CCT244747 involves several key steps, typically starting from commercially available starting materials. The detailed synthetic route has been documented, outlining the chemical transformations necessary to obtain the final product.
The synthesis has been optimized to ensure scalability for clinical development while maintaining cost-effectiveness.
CCT244747 has a well-defined molecular structure characterized by its ability to bind effectively within the ATP-binding pocket of CHK1.
The three-dimensional structure has been elucidated using X-ray crystallography and molecular modeling techniques, confirming its interactions with critical amino acids within the kinase domain.
CCT244747 primarily acts through competitive inhibition of CHK1, leading to several downstream effects on cellular processes:
In vitro studies have demonstrated that CCT244747 enhances the cytotoxic effects of various chemotherapeutic agents like gemcitabine and irinotecan, indicating its potential as a chemosensitizer.
CCT244747 exerts its therapeutic effects by disrupting the normal function of CHK1 in DNA damage response pathways:
The compound's ability to sensitize cancer cells to genotoxic agents has been confirmed through various assays demonstrating enhanced cytotoxicity when used in combination therapies.
CCT244747 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile of CCT244747 during preclinical and clinical evaluations.
CCT244747 is primarily investigated for its applications in oncology:
Checkpoint kinase 1 (CHK1) is a master regulator of genomic stability, serving dual critical functions in the DNA damage response (DDR) and replication stress management. As an effector kinase downstream of ATR (ataxia telangiectasia and Rad3-related kinase), CHK1 coordinates cell cycle arrest through phosphorylation of key substrates. Upon DNA damage or replicative stress, ATR phosphorylates CHK1 at Ser317 and Ser345, activating its kinase function. Activated CHK1 then:
This regulatory network becomes critically important in cancer cells, which frequently experience elevated replicative stress due to oncogene activation (e.g., MYC, RAS) and defective G1/S checkpoint control [1] [2].
The therapeutic targeting of CHK1 exploits a fundamental vulnerability in cancer cells:
Table 1: Biomarker Changes Following CHK1 Inhibition
Biomarker | Function | Response to CHK1 Inhibition |
---|---|---|
pS296 CHK1 | Autophosphorylation site | Decreased (indicator of CHK1 inhibition) |
pY15 CDK1 | G2/M checkpoint marker | Reduced (checkpoint abrogation) |
γH2AX (pS139 H2AX) | DNA double-strand break marker | Increased (DNA damage accumulation) |
Cleaved PARP | Apoptosis marker | Increased (cell death execution) |
Prior CHK1 inhibitors faced significant clinical limitations, including poor oral bioavailability, off-target toxicities, and unfavorable pharmacokinetics. CCT244747 emerged as a first-in-class orally bioavailable CHK1 inhibitor with exceptional selectivity. Key milestones include:
Table 2: Comparison of Select CHK1 Inhibitors
Inhibitor | CHK1 IC₅₀ | Oral Bioavailability | Key Clinical Limitations |
---|---|---|---|
CCT244747 | 29-170 nM | Yes | None identified preclinically |
UCN-01 | 660 nM | Low | Off-target: CDK, PKC, PDK1 |
AZD7762 | ~5 nM | Limited | Cardiotoxicity in trials |
V158411* | 9 nM | Moderate | Less selective vs. CHK2 |
Data from [1] [2] [5]; *V158411 included for reference [5]
CCT244747's therapeutic potential spans two key applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7